molecular formula C15H21ClN2O2 B13830732 Piperidine, 1-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride CAS No. 30533-71-2

Piperidine, 1-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride

Cat. No.: B13830732
CAS No.: 30533-71-2
M. Wt: 296.79 g/mol
InChI Key: UHLXNVIDSFOSND-UHFFFAOYSA-N
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Description

Piperidine, 1-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride is a chemical compound with the molecular formula C15H20N2O2·HCl and a molecular weight of 296.83 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a piperidine ring, an amino group, and a propenyloxybenzoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride typically involves the reaction of 5-amino-2-(2-propenyloxy)benzoic acid with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Piperidine, 1-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperidine, 1-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine, 4-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride: Similar structure with a morpholine ring instead of a piperidine ring.

    Methanone, [5-amino-2-(2-propen-1-yloxy)phenyl]-1-piperidinyl-, hydrochloride: Similar structure with slight variations in the functional groups.

Uniqueness

Piperidine, 1-(5-amino-2-(2-propenyloxy)benzoyl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and propenyloxybenzoyl moiety contribute to its versatility in various applications.

Properties

CAS No.

30533-71-2

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

(5-amino-2-prop-2-enoxyphenyl)-piperidin-1-ylmethanone;hydrochloride

InChI

InChI=1S/C15H20N2O2.ClH/c1-2-10-19-14-7-6-12(16)11-13(14)15(18)17-8-4-3-5-9-17;/h2,6-7,11H,1,3-5,8-10,16H2;1H

InChI Key

UHLXNVIDSFOSND-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)N)C(=O)N2CCCCC2.Cl

Origin of Product

United States

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